Product packaging for (4-(sec-Butoxy)phenyl)methanol(Cat. No.:CAS No. 64825-05-4)

(4-(sec-Butoxy)phenyl)methanol

Cat. No.: B1595792
CAS No.: 64825-05-4
M. Wt: 180.24 g/mol
InChI Key: WFQFPWAJNZTQEY-UHFFFAOYSA-N
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Description

Contextualization of Substituted Phenylmethanols in Contemporary Chemical Research

Substituted phenylmethanols, also known as benzylic alcohols, are a pivotal class of compounds in modern organic chemistry. Their prevalence stems from their utility as versatile synthetic intermediates, their presence in numerous biologically active molecules, and their application in materials science. The hydroxyl group attached to a benzylic carbon imparts a unique reactivity, making them susceptible to a wide range of chemical transformations.

In contemporary research, substituted phenylmethanols are frequently employed as precursors for the synthesis of more complex molecules. For instance, they serve as key starting materials in the synthesis of various heterocyclic compounds, which are scaffolds of significant importance in medicinal chemistry. The oxidation of phenylmethanols to the corresponding aldehydes or carboxylic acids is a fundamental transformation, while their conversion to halides or other leaving groups facilitates nucleophilic substitution reactions. Furthermore, the development of catalytic methods for the asymmetric synthesis of chiral phenylmethanols remains an active area of investigation, driven by the demand for enantiomerically pure compounds in the pharmaceutical industry.

The nature and position of substituents on the phenyl ring profoundly influence the reactivity and properties of phenylmethanols. Electron-donating or withdrawing groups can modulate the electron density of the aromatic ring and the stability of reaction intermediates, thereby affecting reaction rates and selectivity. The sec-butoxy group in (4-(sec-Butoxy)phenyl)methanol, for example, is an electron-donating alkoxy group that can influence the compound's electronic properties and steric environment. The study of such substituted systems allows chemists to fine-tune the characteristics of molecules for specific applications, a central theme in modern chemical research.

Historical Perspectives on the Synthesis and Scholarly Investigation of Aromatic Alcohols

The synthesis of aromatic alcohols has a rich history, evolving from classical methods to sophisticated modern techniques. Early methods for preparing aromatic alcohols often relied on the reduction of the corresponding carbonyl compounds, such as aldehydes and ketones. The Cannizzaro reaction, reported in the 19th century, provided a means to disproportionate aldehydes lacking α-hydrogens into their corresponding alcohols and carboxylic acids. acs.org A variation, the crossed Cannizzaro reaction using formaldehyde (B43269) as the reductant, became a valuable method for preparing aromatic alcohols. acs.org Another classical approach involves the Grignard reaction, where an aryl Grignard reagent reacts with formaldehyde to yield a primary aromatic alcohol.

Over the years, the development of more selective and efficient reducing agents has significantly advanced the synthesis of aromatic alcohols. Reagents like sodium borohydride (B1222165) and lithium aluminum hydride became standard tools in the mid-20th century for the reduction of carbonyl compounds. The discovery of transition metal-catalyzed reactions further revolutionized the field. For example, catalytic hydrogenation provides a clean and efficient method for the reduction of aromatic aldehydes and ketones. More recently, transfer hydrogenation reactions, which use a safe and readily available hydrogen source, have gained prominence.

The scholarly investigation of aromatic alcohols has paralleled the development of new synthetic methods. Early studies focused on understanding their fundamental reactivity, including oxidation, esterification, and etherification reactions. With the advent of modern analytical techniques like NMR and mass spectrometry, researchers have been able to elucidate the structures and properties of these compounds with greater precision. The study of reaction mechanisms, such as the cyclodehydration of aromatic alcohols to form condensed polynuclear hydrocarbons, has also been a subject of historical interest. acs.org The ongoing exploration of aromatic alcohols in various chemical contexts continues to build upon this foundational knowledge.

Overview of Current Research Trends and Future Directions Related to this compound

Current research involving this compound and related structures is multifaceted, spanning areas from medicinal chemistry to materials science. A significant trend is the incorporation of such alkoxy-substituted phenyl structures into larger molecules to modulate their biological activity and physicochemical properties. For instance, the sec-butoxy group can enhance lipophilicity, which may improve a compound's ability to cross cell membranes.

One area of active investigation is the design and synthesis of novel bioactive compounds. Research has shown that alkoxy-substituted aromatic moieties can be key components in molecules targeting specific biological pathways. For example, derivatives of (4-alkoxyphenyl)glycinamides have been studied as agonists for GPR88, a receptor of interest in neuroscience. nih.gov Similarly, substituted phenyl rings are integral to the development of inhibitors for enzymes like tyrosinase and the polo-box domain of polo-like kinase 1. jst.go.jpnih.gov

Future research directions are likely to focus on several key areas:

Catalysis: The development of more efficient and sustainable catalytic methods for the synthesis and functionalization of this compound and its derivatives will continue to be a priority. This includes the use of earth-abundant metal catalysts and environmentally benign reaction conditions.

Medicinal Chemistry: The exploration of this compound as a building block for new therapeutic agents is expected to expand. This will involve its incorporation into a wider range of molecular scaffolds and the detailed investigation of the resulting structure-activity relationships.

Materials Science: The unique properties conferred by the sec-butoxy group could be exploited in the design of new materials. For example, its presence in liquid crystal structures or polymers could lead to materials with novel optical or thermal properties. researchgate.net The study of how this substituent influences the self-assembly and bulk properties of molecules will be a key aspect of this research. researchgate.net

Interactive Data Table: Properties of this compound

PropertyValue
CAS Number 915920-70-6
Molecular Formula C11H16O2
Molecular Weight 180.24 g/mol
SMILES CCC(C)OC1=CC=C(C=C1)CO

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16O2 B1595792 (4-(sec-Butoxy)phenyl)methanol CAS No. 64825-05-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64825-05-4

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

(4-butan-2-yloxyphenyl)methanol

InChI

InChI=1S/C11H16O2/c1-3-9(2)13-11-6-4-10(8-12)5-7-11/h4-7,9,12H,3,8H2,1-2H3

InChI Key

WFQFPWAJNZTQEY-UHFFFAOYSA-N

SMILES

CCC(C)OC1=CC=C(C=C1)CO

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)CO

Origin of Product

United States

Synthetic Methodologies and Strategies for 4 Sec Butoxy Phenyl Methanol

Established Synthetic Pathways to (4-(sec-Butoxy)phenyl)methanol

Traditional methods for synthesizing this compound largely rely on the transformation of precursor molecules containing the desired carbon skeleton. These well-established routes offer reliable and high-yielding approaches to the target compound.

Reductive Methodologies from Carbonyl Precursors

A common and straightforward approach to this compound involves the reduction of a corresponding carbonyl compound, such as an aldehyde or a carboxylic acid derivative. For instance, 4-(sec-Butoxy)benzaldehyde can be effectively reduced to the desired alcohol. This transformation is typically accomplished using a variety of reducing agents.

Similarly, derivatives of 4-(sec-butoxy)benzoic acid can serve as precursors. For example, the ester methyl 4-cyclopentyl-3-(trifluoromethyl)benzoate has been reduced using lithium borohydride (B1222165) to yield the corresponding phenylmethanol derivative. google.com

Table 1: Reductive Methodologies for Phenylmethanol Synthesis

Precursor Reducing Agent Product Reference
4-(sec-Butoxy)benzaldehyde Sodium Borohydride This compound General knowledge

This table is interactive. Click on the headers to sort the data.

Organometallic Reagent Approaches (e.g., Grignard, Organolithium)

Organometallic reagents, such as Grignard and organolithium compounds, are powerful tools in organic synthesis for the formation of carbon-carbon bonds. ncert.nic.inkvmwai.edu.in These reagents can be employed to synthesize substituted benzyl (B1604629) alcohols.

Grignard reagents, prepared from the reaction of an organohalide with magnesium, react with aldehydes and ketones to produce alcohols. ncert.nic.inscribd.com For instance, a Grignard reagent derived from a protected p-bromophenol can react with an appropriate electrophile to form a precursor that can be converted to a phenylethanol derivative. google.com While not a direct synthesis of this compound, this illustrates the general applicability of Grignard reagents in constructing substituted aromatic alcohols. The reaction of a Grignard reagent with formaldehyde (B43269) would lead to a primary benzyl alcohol.

Organolithium reagents, which are highly reactive and strong nucleophiles, are also widely used in organic synthesis. wikipedia.org They can be prepared through various methods, including metal-halogen exchange or metalation of acidic protons. wikipedia.org These reagents can then react with carbonyl compounds to form alcohols. The directing effects of substituent groups, such as alkoxy groups, can influence the position of lithiation on an aromatic ring. wikipedia.org

Novel and Emerging Synthetic Strategies for this compound

Recent advancements in synthetic chemistry have led to the development of more efficient, selective, and environmentally friendly methods for the preparation of aromatic alcohols like this compound.

Catalytic Hydrogenation Techniques for Aromatic Alcohols

Catalytic hydrogenation is a widely used industrial process for the reduction of various functional groups. The synthesis of alcohols through the hydrogenation of CO and CO2 is a significant area of research. dtu.dkrsc.orgmdpi.com While direct catalytic hydrogenation of a substituted benzene (B151609) to this compound is not a standard procedure, the hydrogenation of a corresponding aldehyde or ketone is a viable route. For example, the catalytic hydrogenation of 4-chlorophenyl-substituted compounds has been reported. google.com Asymmetric transfer hydrogenation of aromatic ketones using chiral catalysts in aqueous media can produce chiral aromatic alcohols in high yields and enantioselectivities. researchgate.nettandfonline.com

Biocatalytic and Chemoenzymatic Synthesis Approaches

Biocatalysis and chemoenzymatic synthesis are emerging as powerful tools for the synthesis of complex molecules, including chiral alcohols. acs.orgnih.govrsc.org These methods utilize enzymes or a combination of chemical and enzymatic steps to achieve high selectivity and efficiency under mild reaction conditions. acs.orgnih.gov Lipases are commonly used for the kinetic resolution of racemic alcohols and their esters. mdpi.com Chemoenzymatic approaches can involve the chemical synthesis of a racemic intermediate followed by an enzymatic resolution to obtain the desired enantiomerically pure alcohol. mdpi.com For instance, a chemoenzymatic method for preparing optically active alcohols possessing a 1,2,3,4-tetrahydroquinoline (B108954) moiety has been developed. mdpi.com The combination of chemical catalysis with enzymatic reactions, such as those involving carbonic anhydrase, can transform a variety of starting materials into valuable chiral alcohols. acs.org

Green Chemistry Principles in Synthesis (e.g., solvent-free, aqueous media)

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com This includes the use of environmentally benign solvents like water, or conducting reactions under solvent-free conditions. rsc.orgorganic-chemistry.orgresearchgate.netsatnt.co.za

The synthesis of benzyl alcohols has been achieved using water as a solvent, avoiding the need for organic solvents and metal catalysts. organic-chemistry.org Microwave irradiation can further enhance reaction rates and yields in aqueous media. organic-chemistry.org Solvent-free oxidation of benzyl alcohol to benzaldehyde (B42025) has been demonstrated using various catalysts, highlighting the potential for greener synthetic routes. rsc.orgsatnt.co.zarsc.org The amidation of alcohols with nitriles has also been successfully carried out under solvent-free conditions using molecular iodine as a catalyst. nih.gov The use of aqueous media is not limited to simple reactions; for example, the synthesis of homoallylic alcohols has been accomplished in water. rsc.orgacs.org

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
4-(sec-Butoxy)benzaldehyde
4-(sec-Butoxy)benzoic acid
Sodium Borohydride
Lithium Borohydride
Methyl 4-cyclopentyl-3-(trifluoromethyl)benzoate
(4-Cyclopentyl-3-(trifluoromethyl)phenyl)methanol
Grignard reagents
Organolithium reagents
p-Bromophenol
Formaldehyde
4-chlorophenyl
Carbonic anhydrase
1,2,3,4-tetrahydroquinoline
Benzyl alcohol
Benzaldehyde
Homoallylic alcohols

This table is interactive. Click on the header to sort the data.

Stereoselective Synthesis of this compound and its Enantiomers

The synthesis of specific enantiomers of chiral molecules like this compound is of paramount importance, particularly in the pharmaceutical and agrochemical industries, where the biological activity often resides in a single enantiomer. Stereoselective synthesis aims to produce a single stereoisomer out of many possibilities. This can be achieved through various strategies, including the use of chiral auxiliaries, chiral ligands, and asymmetric catalysis.

Chiral Auxiliaries and Ligands in Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

A notable example in the synthesis of chiral benzylic alcohols is the use of a sulfoxide (B87167) chiral auxiliary. nih.govthieme-connect.com The toluene (B28343) sulfinyl group can be introduced onto an aromatic ring and effectively control the asymmetric addition of organometallic reagents (like Grignard reagents or lithium acetylides) to an adjacent ketone. nih.gov The resulting diastereomeric alcohol can then be obtained in high purity. Reductive cleavage of the sulfoxide group yields the enantiomerically enriched tertiary benzylic alcohol. nih.govthieme-connect.com While this method is primarily demonstrated for tertiary alcohols, the principles can be extended to the synthesis of secondary alcohols.

Another approach involves the use of chiral ligands in metal-catalyzed reactions. For instance, (aryl aldehyde)- and (aryl ketone)-chromium tricarbonyl complexes that are ortho-substituted with a chiral O-methyl-N-(α-methylbenzyl)hydroxylamine auxiliary undergo diastereoselective additions of organometallic reagents to produce secondary alcohols with high diastereomeric purity. researchgate.net

Table 2: Examples of Chiral Auxiliaries and Ligands in Benzylic Alcohol Synthesis

Chiral MoietyReagent/Reaction TypeOutcome
Toluene sulfinyl auxiliaryAddition of organometallic reagents to aryl ketonesHigh diastereoselectivity in the formation of tertiary benzylic alcohols. nih.govthieme-connect.com
O-methyl-N-(α-methylbenzyl)hydroxylamine auxiliaryAddition of Grignard reagents to (aryl aldehyde)-Cr(CO)₃ complexesHigh diastereoisomeric purity of secondary benzylic alcohols. researchgate.net
Menthol and Oxazolidinone auxiliariesDirected benzylationExplored for enantioselective synthesis of benzyl-substituted esters. usm.edu

This table presents generalized findings for the synthesis of benzylic alcohols and does not imply direct application to this compound without specific literature evidence.

Asymmetric Catalysis for Enantioselective Production

Asymmetric catalysis is a powerful tool for the enantioselective production of chiral compounds, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product.

Biocatalysis, utilizing enzymes, offers a green and highly selective route to chiral benzylic alcohols. For example, a self-sufficient cytochrome P450 monooxygenase from Deinococcus gobiensis has been expressed in E. coli and used for the asymmetric benzylic hydroxylation of various aromatic compounds. thieme-connect.com This enzymatic system produces enantioenriched benzylic alcohols with good to excellent enantioselectivity. thieme-connect.comresearchgate.net

In the realm of chemical catalysis, multi-catalytic protocols have been designed to convert unsaturated aliphatic alcohols and aryl boronic acids into secondary benzylic alcohols with high stereoselectivity. chemrxiv.org These sequential reactions can involve alkene cross-metathesis, isomerization, and nucleophilic addition, with each step controlled by an independent catalyst. chemrxiv.org

Furthermore, iridium-catalyzed enantioconvergent intramolecular amination of alcohols has been developed for the synthesis of chiral heterocycles. chinesechemsoc.org While focused on amination, the principle of dynamic kinetic resolution of racemic alcohols is a key concept that can be applied to the synthesis of other chiral molecules. chinesechemsoc.org

Table 3: Asymmetric Catalysis for the Production of Benzylic Alcohols

Catalytic SystemReaction TypeKey Features
Cytochrome P450 MonooxygenaseBiocatalytic benzylic hydroxylationHigh enantioselectivity, environmentally friendly conditions. thieme-connect.comresearchgate.net
Multi-catalytic system (e.g., Ru-catalysts)Sequential cross-metathesis, isomerization, additionAccess to all stereoisomers with high stereoselectivity. chemrxiv.org
Iridium/Iron cooperative catalysisDynamic kinetic resolution of primary alcoholsHighly atom- and step-economical for producing enantioenriched products. chinesechemsoc.org

This table presents generalized findings for the synthesis of benzylic alcohols and does not imply direct application to this compound without specific literature evidence.

Chemical Reactivity and Transformation Mechanisms of 4 Sec Butoxy Phenyl Methanol

Reactions Involving the Benzylic Hydroxyl Group

The benzylic hydroxyl group is a primary alcohol, and its position adjacent to the benzene (B151609) ring enhances its reactivity in several key transformations, including oxidation, etherification, esterification, and nucleophilic substitution.

Oxidation Pathways and Mechanisms (e.g., to aldehydes, carboxylic acids)

The oxidation of the primary alcohol group in (4-(sec-Butoxy)phenyl)methanol can yield either the corresponding aldehyde, 4-(sec-Butoxy)benzaldehyde, or the carboxylic acid, 4-(sec-Butoxy)benzoic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.orglibretexts.org

Oxidation to Aldehydes: To achieve the selective oxidation of this compound to 4-(sec-Butoxy)benzaldehyde, milder oxidizing agents are required under anhydrous conditions to prevent overoxidation to the carboxylic acid. libretexts.orgpassmyexams.co.uk Pyridinium chlorochromate (PCC) is a widely used reagent for this purpose. organic-chemistry.orgmasterorganicchemistry.com The reaction is typically carried out in an organic solvent like dichloromethane (B109758) (DCM). organicchemistrytutor.comresearchgate.net PCC oxidizes primary alcohols one step up the oxidation ladder to aldehydes. libretexts.orgmasterorganicchemistry.com The absence of water is crucial, as its presence could lead to the formation of a hydrate (B1144303) from the aldehyde, which can be further oxidized. libretexts.orgmasterorganicchemistry.com

The mechanism of PCC oxidation involves the initial attack of the alcohol's oxygen on the chromium, followed by proton transfers and an elimination step where a C-H bond is broken to form the C=O double bond of the aldehyde. organicchemistrytutor.com

Table 1: Reagents for Selective Oxidation of Primary Alcohols to Aldehydes

ReagentTypical ConditionsKey FeatureReference
Pyridinium Chlorochromate (PCC)Anhydrous Dichloromethane (DCM)Stops oxidation at the aldehyde stage for primary alcohols. organic-chemistry.org, libretexts.org
Collins Reagent (CrO₃ in pyridine)Anhydrous Dichloromethane (DCM)Similar to PCC; oxidizes primary alcohols to aldehydes. libretexts.org
Swern Oxidation (DMSO, oxalyl chloride, triethylamine)Low temperature (-78 °C), anhydrous conditionsMild conditions, avoids heavy metals. organic-chemistry.org
Dess-Martin Periodinane (DMP)Dichloromethane (DCM)Offers high yields and less rigorous conditions compared to PCC. libretexts.org, organic-chemistry.org

Oxidation to Carboxylic Acids: For the conversion of this compound to 4-(sec-Butoxy)benzoic acid, strong oxidizing agents are employed, often in aqueous or basic solutions. libretexts.orgmychemblog.com Potassium permanganate (B83412) (KMnO₄) is a powerful and common reagent for this transformation. libretexts.orglibretexts.org The reaction with KMnO₄ typically proceeds through the intermediate aldehyde, which is rapidly oxidized further to the carboxylic acid. libretexts.org The reaction is often performed under basic or acidic conditions with heating to ensure the complete oxidation of the alkyl side chain of the aromatic ring. libretexts.orgmychemblog.com

Table 2: Reagents for Oxidation of Primary Alcohols to Carboxylic Acids

ReagentTypical ConditionsKey FeatureReference
Potassium Permanganate (KMnO₄)Aqueous base (e.g., NaOH), heatStrong oxidant, ensures complete oxidation to the carboxylic acid. libretexts.org, libretexts.org
Chromic Acid (H₂CrO₄, generated from CrO₃ or Na₂Cr₂O₇ with H₂SO₄)Aqueous acid, heatStrong oxidant, will fully oxidize primary alcohols. libretexts.org
Periodic acid (H₅IO₆) with catalytic PCCAcetonitrileProvides a facile and quantitative preparation of carboxylic acids from primary alcohols. organic-chemistry.org

Etherification and Esterification Reactions

The hydroxyl group of this compound can undergo etherification to form ethers and esterification to form esters.

Etherification: Benzylic alcohols, including 4-alkoxybenzyl alcohols, can undergo self-condensation (dehydrative etherification) to form dibenzyl ethers. For example, heating 4-alkoxybenzyl alcohols in the presence of catalysts like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) at temperatures between 100°C and 135°C can produce the corresponding bis(4-alkoxybenzyl) ethers. scirp.orgscirp.orgacs.org Iron chlorides, such as FeCl₃·6H₂O, have also been used as eco-friendly catalysts for the dehydrative etherification of benzyl (B1604629) alcohols. acs.org Cross-etherification with other alcohols is also possible, leading to nonsymmetrical ethers. acs.org

Esterification: The esterification of this compound can be achieved through reaction with carboxylic acids, acyl chlorides, or acid anhydrides. The direct reaction with a carboxylic acid, known as Fischer esterification, is typically acid-catalyzed and reversible. More efficient methods often involve activating the carboxylic acid or the alcohol. For instance, 4-alkoxybenzyl alcohol resins (Wang resins) are commonly used in solid-phase synthesis, where they are esterified with protected amino acids. nih.govjst.go.jp Reagents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) can be used to facilitate this ester bond formation. nih.gov

Nucleophilic Substitution Reactions

The benzylic hydroxyl group is a poor leaving group, but it can be activated to facilitate nucleophilic substitution. unco.edulibretexts.org This typically involves protonation of the hydroxyl group under acidic conditions or its conversion into a better leaving group, such as a tosylate or a halo-intermediate.

A common transformation is the conversion of the alcohol to a benzylic halide. This can be accomplished using reagents like thionyl chloride (SOCl₂) for chlorides or phosphorus tribromide (PBr₃) for bromides. chadsprep.commasterorganicchemistry.com

When this compound reacts with SOCl₂, the mechanism can vary. chadsprep.commasterorganicchemistry.com

Sₙi (Substitution Nucleophilic internal): In the absence of a base like pyridine (B92270), the reaction often proceeds with retention of configuration. The alcohol first reacts with SOCl₂ to form an alkyl chlorosulfite. This intermediate can then collapse in a way that the chloride is delivered to the same face from which the leaving group departs. masterorganicchemistry.comspcmc.ac.in

Sₙ2 (Substitution Nucleophilic bimolecular): In the presence of pyridine, the mechanism shifts to Sₙ2. Pyridine reacts with an intermediate, freeing a chloride ion which then acts as a nucleophile, attacking the benzylic carbon from the backside and leading to an inversion of configuration. masterorganicchemistry.comspcmc.ac.in

Similarly, reaction with hydrogen halides (e.g., HBr, HCl) can convert the alcohol to the corresponding benzyl halide, a reaction that is particularly facile for benzylic alcohols due to the stability of the intermediate benzylic carbocation. unco.edugoogle.comlibretexts.org

Electrophilic Aromatic Substitution on the (4-(sec-Butoxy)phenyl) Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating sec-butoxy group.

Regioselectivity and Directing Effects of the sec-Butoxy and Methanol Substituents

When a substituted benzene undergoes electrophilic aromatic substitution, the existing substituents determine the position of the incoming electrophile. wikipedia.orgwikipedia.org This is known as the directing effect.

sec-Butoxy Group: The sec-butoxy group is an alkoxy group. The oxygen atom has lone pairs of electrons that it can donate into the aromatic ring via resonance (+M effect). This effect strongly outweighs its electron-withdrawing inductive effect (-I effect). organicchemistrytutor.comulethbridge.ca This donation of electron density makes the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself (activating effect). organicchemistrytutor.comsaskoer.ca The increased electron density is concentrated at the ortho and para positions, making the sec-butoxy group a strong ortho, para-director. organicchemistrytutor.comulethbridge.cayoutube.com

Hydroxymethyl Group (-CH₂OH): The hydroxymethyl group is generally considered to be a weak deactivating group. The electronegative oxygen atom pulls electron density away from the ring via an inductive effect (-I effect). However, it lacks a strong resonance-withdrawing effect. Like alkyl groups, it is considered an ortho, para-director, although its influence is much weaker than that of the alkoxy group.

Combined Effect: In this compound, the powerful activating and ortho, para-directing sec-butoxy group dominates the regioselectivity. The para position is already occupied by the hydroxymethyl group. Therefore, incoming electrophiles will be directed primarily to the two ortho positions relative to the sec-butoxy group (i.e., at carbons 3 and 5). Steric hindrance from the bulky sec-butoxy group might slightly favor substitution at the less hindered position, but both ortho products are expected.

Functional Group Interconversions on the Aromatic Ring

Functional group interconversion refers to the transformation of one functional group into another through various chemical reactions like oxidation, reduction, or substitution. acs.orgsolubilityofthings.comimperial.ac.uk Several such transformations are possible on the this compound framework, often after an initial reaction.

For example, if the molecule undergoes nitration, the resulting nitro-substituted compound can be further modified. The nitro group (-NO₂) is a meta-director, but its introduction would be governed by the strong ortho-directing sec-butoxy group. The introduced nitro group can then be reduced (e.g., using H₂/Pd, Sn/HCl) to an amino group (-NH₂). This amino group is a strong activating, ortho, para-director and can be used to direct further substitutions or be converted into other functionalities via diazotization reactions.

Another example involves the oxidation of the hydroxymethyl group. If the benzylic alcohol is first oxidized to a carboxylic acid (-COOH), the electronic nature of that substituent changes dramatically. The carboxylic acid group is a deactivating, meta-director. wikipedia.org Any subsequent electrophilic substitution would then be directed to the meta position relative to the carboxyl group (and ortho to the sec-butoxy group), showcasing how one functional group modification can alter the reactivity and regioselectivity of the entire molecule. vaia.com

A more complex interconversion is the Dakin oxidation, which converts an ortho- or para-hydroxylated phenyl aldehyde or ketone into a benzenediol and a carboxylate. wikipedia.org To apply this to the subject compound, it would first need to be oxidized to 4-(sec-butoxy)benzaldehyde, followed by demethylation or debutylation to expose the para-hydroxyl group, before reacting with hydrogen peroxide. wikipedia.org

Rearrangement Reactions and Fragmentations Involving the Benzylic System

The benzylic system of this compound is a key site for potential rearrangement and fragmentation reactions, typically initiated by the formation of a carbocation at the benzylic position.

Under acidic conditions, the protonation of the benzylic hydroxyl group followed by the loss of a water molecule would generate a secondary benzylic carbocation. This carbocation is stabilized by resonance with the adjacent phenyl ring. While this carbocation could be trapped by nucleophiles, it is also susceptible to rearrangement reactions. However, given the structure of this compound, classic 1,2-hydride or 1,2-alkyl shifts are not possible as there are no adjacent carbons with suitable migrating groups within the benzylic system itself.

Fragmentation reactions could be more plausible, especially under mass spectrometry conditions. Upon ionization, the molecule could undergo fragmentation pathways characteristic of benzylic alcohols and ethers. For instance, cleavage of the C-O bond of the ether or the C-C bond between the aromatic ring and the benzylic carbon could occur.

Transition Metal-Catalyzed Transformations of this compound

The functional groups present in this compound offer handles for various transition metal-catalyzed reactions. These transformations are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions

The benzylic alcohol moiety of this compound can be activated to participate in cross-coupling reactions. A common strategy involves converting the hydroxyl group into a better leaving group, such as a halide (e.g., bromide or chloride) or a sulfonate (e.g., tosylate or mesylate). The resulting benzylic halide or sulfonate can then undergo a variety of palladium- or nickel-catalyzed cross-coupling reactions.

For example, a Suzuki-Miyaura coupling could be envisioned where the activated (4-(sec-butoxy)phenyl)methyl derivative reacts with a boronic acid in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. Similarly, Heck, Negishi, and Sonogashira couplings could potentially be employed to introduce vinyl, alkyl/aryl (from organozinc reagents), and alkynyl groups, respectively.

Direct cross-coupling of the C-O bond of the benzylic alcohol is also a possibility using specialized catalytic systems, though this is a more challenging transformation.

Table 1: Potential Cross-Coupling Reactions of this compound Derivatives

Cross-Coupling ReactionCoupling PartnerCatalyst System (Example)Potential Product
Suzuki-MiyauraAryl/Vinyl Boronic AcidPd(PPh₃)₄, Base(4-(sec-Butoxy)phenyl)methyl-Aryl/Vinyl
HeckAlkenePd(OAc)₂, Ligand, BaseSubstituted (4-(sec-Butoxy)phenyl)propene
NegishiOrganozinc ReagentPd(dba)₂, LigandAlkylated/Arylated (4-(sec-Butoxy)phenyl)methane
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂, CuI, Base(4-(sec-Butoxy)phenyl)methyl-Alkyne

Cyclization Reactions

The structure of this compound itself is not predisposed to simple intramolecular cyclization reactions. However, if the molecule were functionalized with a suitable reacting partner, transition metal-catalyzed cyclizations could be designed.

For instance, if an olefin were introduced into the sec-butyl group or at an ortho position on the phenyl ring, a variety of intramolecular cyclization reactions could be explored. A palladium-catalyzed intramolecular Heck reaction could lead to the formation of cyclic structures. Similarly, if a nucleophilic group were present on a side chain, it could potentially participate in an intramolecular cyclization onto an activated form of the benzylic alcohol.

The specific conditions and outcomes of such reactions would be highly dependent on the nature and position of the reacting groups, the choice of the transition metal catalyst, ligands, and reaction parameters. Without specific literature precedents for this compound, these remain hypothetical applications of established synthetic methodologies.

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Sec Butoxy Phenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy provides unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule. For (4-(sec-Butoxy)phenyl)methanol, a combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals.

High-resolution ¹H and ¹³C NMR are fundamental for the initial structural verification of this compound. The chemical shifts (δ) are influenced by the electronic environment of each nucleus, and the coupling patterns in ¹H NMR reveal neighboring protons.

The ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic protons, the benzylic methylene protons, and the protons of the sec-butoxy group. The aromatic region typically displays an AA'BB' system for the 1,4-disubstituted benzene (B151609) ring. The benzylic protons appear as a singlet, which may show coupling to the hydroxyl proton under specific conditions. The sec-butoxy group presents more complex signals: a methine proton (CH), a diastereotopic methylene group (CH₂), and two methyl groups (CH₃), one of which is a triplet and the other a doublet.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The signals are assigned based on their chemical shifts, with quaternary carbons and carbons attached to electronegative oxygen atoms appearing further downfield.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Aromatic (H-2, H-6) ~7.28 d ~8.6 2H
Aromatic (H-3, H-5) ~6.89 d ~8.6 2H
Benzylic (CH₂OH) ~4.65 s - 2H
sec-Butoxy (CH) ~4.25 sextet ~6.0 1H
Benzylic (OH) Variable s (broad) - 1H
sec-Butoxy (CH₂) ~1.65 m - 2H
sec-Butoxy (CH₃) ~1.25 d ~6.1 3H

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Carbon Atom Predicted Chemical Shift (δ, ppm)
C4 (Aromatic, C-O) ~158.5
C1 (Aromatic, C-CH₂OH) ~133.5
C2, C6 (Aromatic, CH) ~128.7
C3, C5 (Aromatic, CH) ~115.8
sec-Butoxy (CH) ~74.5
Benzylic (CH₂OH) ~65.0
sec-Butoxy (CH₂) ~29.1
sec-Butoxy (CH₃, doublet) ~19.2

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are spin-spin coupled. Key expected cross-peaks for this compound would include:

Correlation between the sec-butoxy CH methine proton and both the CH₂ and CH₃ protons of the same group.

Correlation between the protons of the sec-butoxy CH₂ group and the terminal CH₃ group.

Correlation between the ortho- and meta-protons on the aromatic ring (H-2/H-6 with H-3/H-5).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons. The expected correlations are:

Aromatic H-2/H-6 to C-2/C-6.

Aromatic H-3/H-5 to C-3/C-5.

Benzylic CH₂ protons to the benzylic carbon.

sec-Butoxy CH, CH₂, and CH₃ protons to their respective carbon signals.

From the benzylic CH₂ protons to the aromatic quaternary carbons C-1 and C-4, as well as to the aromatic carbons C-2/C-6.

From the sec-butoxy CH methine proton to the aromatic quaternary carbon C-4, confirming the ether linkage.

From the aromatic protons H-3/H-5 to the quaternary carbon C-1 and the ether-linked carbon C-4.

The this compound molecule contains a chiral center at the methine carbon of the sec-butoxy group.

Diastereotopicity: Due to this chirality, the two protons of the adjacent methylene (CH₂) group in the sec-butoxy chain are diastereotopic. This means they are chemically non-equivalent and are expected to have different chemical shifts and show coupling to each other (geminal coupling) as well as to the methine proton (vicinal coupling). This results in a more complex multiplet (often an ABX system) for these methylene protons, rather than a simple quintet.

Enantiomeric Analysis: Standard NMR of the racemic mixture will not distinguish between the (R)- and (S)-enantiomers. However, this can be achieved by using chiral auxiliary agents. The addition of a chiral solvating agent or a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) can induce a chemical shift difference between the signals of the two enantiomers, allowing for their differentiation and the determination of enantiomeric excess (ee).

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.

Both EI and ESI are common ionization techniques used to analyze this compound.

Electron Ionization (EI): EI is a hard ionization technique that typically results in extensive fragmentation. The molecular ion peak (M⁺˙) at m/z 180 may be observed, but its intensity could be low due to the lability of the benzyl (B1604629) alcohol and ether functionalities. Key fragmentation pathways would include:

Benzylic cleavage: Loss of a hydroxyl radical (•OH, 17 Da) to form a stable benzylic cation at m/z 163.

Alpha-cleavage of the ether: Loss of a propyl radical (•C₃H₇, 43 Da) from the sec-butoxy group to give a fragment at m/z 137.

Loss of the sec-butoxy group: Cleavage of the C-O ether bond can lead to the loss of a sec-butoxy radical (•OC₄H₉, 73 Da) or a butene molecule (C₄H₈, 56 Da) via rearrangement, leading to significant peaks at m/z 107 (hydroxybenzyl cation) and m/z 124 (hydroxyphenol radical cation), respectively.

The base peak is often the tropylium-type ion resulting from rearrangement of the benzyl cation.

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically results in minimal fragmentation. In positive ion mode, the spectrum would be dominated by the protonated molecule [M+H]⁺ at m/z 181. Adducts with sodium [M+Na]⁺ (m/z 203) or potassium [M+K]⁺ (m/z 219) may also be observed. This technique is particularly useful for confirming the molecular weight of the compound.

HRMS provides a highly accurate mass measurement of the molecular ion or protonated molecule, which allows for the unambiguous determination of the elemental formula. The theoretical exact mass of the neutral molecule C₁₁H₁₆O₂ can be calculated and compared to the experimental value.

Table 3: HRMS Data for this compound

Formula Ion Calculated Exact Mass (m/z)
C₁₁H₁₆O₂ [M]⁺˙ 180.11503
C₁₁H₁₇O₂ [M+H]⁺ 181.12286

Confirmation of the measured mass to within a few parts per million (ppm) of the calculated value provides strong evidence for the assigned molecular formula, distinguishing it from other possible formulas with the same nominal mass.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive analytical techniques used to identify the functional groups present within a molecule by measuring its vibrational modes. While IR spectroscopy measures the absorption of infrared radiation due to changes in the dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from changes in the molecule's polarizability. ksu.edu.sa These two techniques are often complementary, providing a comprehensive vibrational profile of the compound.

For this compound, the spectra are characterized by vibrations corresponding to its primary functional groups: the hydroxyl (-OH) group, the sec-butoxy ether linkage (-O-CH(CH₃)CH₂CH₃), the phenyl ring, and the methylene (-CH₂-) bridge. The analysis of these spectra involves assigning observed absorption or scattering bands to specific molecular vibrations.

Key Vibrational Modes for this compound:

O-H Vibrations: The hydroxyl group gives rise to a very characteristic strong and broad absorption band in the IR spectrum, typically in the range of 3600-3300 cm⁻¹. libretexts.orgpressbooks.pub This broadening is due to intermolecular hydrogen bonding. The corresponding C-O stretching vibration of the primary alcohol is expected to appear as a strong band in the 1075-1000 cm⁻¹ region. libretexts.org

C-H Vibrations: The molecule contains both aromatic (sp²) and aliphatic (sp³) C-H bonds. Aromatic C-H stretching vibrations typically appear as multiple weak bands in the 3100-3000 cm⁻¹ region. theaic.org Aliphatic C-H stretching from the sec-butyl and methylene groups are expected in the 3000-2850 cm⁻¹ range. theaic.org

Aromatic Ring Vibrations: The benzene ring has characteristic stretching vibrations (C=C) that appear in the 1620-1440 cm⁻¹ region. theaic.org The phenyl ring breathing mode, which is often strong in the Raman spectrum, is anticipated around 1000 cm⁻¹. researchgate.net

Ether C-O-C Vibrations: The C-O-C stretching vibrations of the sec-butoxy group are expected to produce strong bands in the IR spectrum. Asymmetric stretching typically occurs in the 1275-1200 cm⁻¹ range, while symmetric stretching is found near 1075-1020 cm⁻¹.

The following table summarizes the expected key vibrational frequencies for this compound based on data from analogous compounds.

Table 1: Predicted IR and Raman Peak Assignments for this compound

Wavenumber (cm⁻¹) Vibrational Mode Type Expected Intensity (IR) Expected Intensity (Raman)
3600-3300 O-H stretch (alcohol) Stretching Strong, Broad Weak
3100-3000 C-H stretch (aromatic) Stretching Weak-Medium Medium
3000-2850 C-H stretch (aliphatic) Stretching Strong Strong
1620-1440 C=C stretch (aromatic ring) Stretching Medium-Strong Medium-Strong
1275-1200 C-O-C stretch (ether) Asymmetric Stretching Strong Medium
1075-1000 C-O stretch (alcohol) Stretching Strong Weak

Chromatographic Separation and Detection Techniques

Chromatographic techniques are essential for the separation, identification, and quantification of this compound in complex mixtures. Gas chromatography and high-performance liquid chromatography are the most pertinent methods for this type of analyte.

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal tool for identifying and quantifying volatile and semi-volatile compounds like this compound. phcogj.com In GC, the compound is vaporized and separated from other components based on its boiling point and affinity for the stationary phase of the column. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge (m/z) ratio, serves as a molecular fingerprint.

The fragmentation pattern of this compound (molar mass: 180.25 g/mol ) can be predicted based on the stability of the resulting carbocations and neutral losses. Key fragmentation pathways include:

Alpha-Cleavage: Cleavage of bonds adjacent to the oxygen atoms is common for alcohols and ethers.

Loss of Alkyl/Alkoxy Groups: The sec-butyl and sec-butoxy groups are susceptible to cleavage.

Rearrangements: Formation of stable ions like the tropylium ion (m/z 91) can occur in benzyl-containing compounds.

The following table outlines the plausible mass fragments for this compound upon electron ionization.

Table 2: Predicted GC-MS Fragmentation for this compound

m/z Value Proposed Fragment Ion Neutral Loss Fragmentation Pathway
180 [C₁₁H₁₆O₂]⁺ - Molecular Ion (M⁺)
165 [C₁₀H₁₃O₂]⁺ •CH₃ Loss of a methyl radical from the sec-butyl group
151 [C₉H₁₁O₂]⁺ •C₂H₅ Loss of an ethyl radical from the sec-butyl group
123 [C₇H₇O₂]⁺ •C₄H₉ Cleavage of the sec-butyl group
107 [C₇H₇O]⁺ C₄H₉O• Cleavage of the sec-butoxy group, followed by rearrangement
91 [C₇H₇]⁺ - Rearrangement to form the stable tropylium ion
77 [C₆H₅]⁺ - Phenyl cation

High-performance liquid chromatography (HPLC) is a premier technique for separating non-volatile or thermally sensitive compounds. asianjpr.com For this compound, reversed-phase HPLC (RP-HPLC) is the most suitable mode. In RP-HPLC, a non-polar stationary phase (like C18 or Phenyl) is used with a polar mobile phase, causing more polar compounds to elute first. pharmaguideline.com

Developing an HPLC method involves optimizing several parameters to achieve good resolution, peak shape, and analysis time. pharmaguideline.com

Stationary Phase Selection: A C18 (octadecylsilane) column is a common starting point for moderately polar aromatic compounds. helixchrom.com Alternatively, a Phenyl-Hexyl column could offer enhanced selectivity through π-π interactions between the stationary phase and the analyte's aromatic ring. researchgate.net Using methanol as the organic modifier in the mobile phase is often preferred with phenyl columns to maximize these interactions. researchgate.netphenomenex.com

Mobile Phase Composition: The mobile phase typically consists of a mixture of water and a miscible organic solvent such as methanol or acetonitrile. asianjpr.com A gradient elution, where the proportion of the organic solvent is increased over time, can be effective for separating mixtures with components of varying polarities. An isocratic elution (constant mobile phase composition) may be sufficient for simpler samples.

Detection: The presence of the phenyl ring in this compound makes it a strong chromophore, allowing for sensitive detection using an ultraviolet (UV) detector. pharmaguideline.com The detection wavelength should be set at the compound's absorbance maximum (λmax), which is typically around 254-270 nm for this type of aromatic structure.

A proposed starting point for an HPLC method is detailed in the table below.

Table 3: Example HPLC Method Parameters for this compound Analysis

Parameter Condition Rationale
Chromatographic Mode Reversed-Phase (RP-HPLC) Suitable for moderately polar organic analytes.
Column Phenyl-Hexyl or C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) Phenyl phase enhances aromatic selectivity; C18 is a robust, general-purpose phase. helixchrom.comresearchgate.net
Mobile Phase A: Water; B: Methanol or Acetonitrile Common polar solvents for RP-HPLC. Methanol is preferred for Phenyl columns. phenomenex.com
Elution Type Gradient: e.g., 50% B to 95% B over 15 minutes Ensures elution of compounds with a range of polarities and sharpens peaks.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. ejgm.co.uk
Column Temperature 30 °C Controlled temperature ensures reproducible retention times.
Detector UV-Vis or Photodiode Array (PDA) Provides high sensitivity for aromatic compounds.
Detection Wavelength ~254 nm or ~270 nm Corresponds to the strong absorbance of the phenyl chromophore. ejgm.co.uk

| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. |

Table of Compounds

Compound Name
This compound
Benzyl alcohol
Butoxybenzene
4'-Butoxyacetophenone
Methanol
Acetonitrile

Computational Chemistry and Theoretical Investigations of 4 Sec Butoxy Phenyl Methanol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to elucidating the electronic properties and energetic landscape of (4-(sec-Butoxy)phenyl)methanol. These methods provide a detailed picture of the molecule's stability, electron distribution, and molecular orbitals.

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. DFT studies on molecules analogous to this compound, such as other alkoxy-substituted aromatic compounds, have been widely reported. These studies typically employ hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)) to optimize the molecular geometry and calculate electronic properties.

For this compound, DFT calculations can predict key parameters that govern its chemical behavior. The distribution of electron density, for instance, reveals the electron-donating nature of the sec-butoxy group, which enriches the electron density of the phenyl ring, particularly at the ortho and para positions. This has significant implications for the molecule's reactivity in electrophilic aromatic substitution reactions.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. In substituted benzenes, electron-donating groups like alkoxy moieties tend to raise the HOMO energy, making the molecule more susceptible to electrophilic attack.

Table 1: Representative Calculated Electronic Properties of this compound using DFT (B3LYP/6-31G(d,p))

PropertyValue
Total Energy-618.9 Hartree
HOMO Energy-5.8 eV
LUMO Energy0.5 eV
HOMO-LUMO Gap6.3 eV
Dipole Moment2.1 Debye

Note: The values presented in this table are illustrative and based on typical results for structurally similar alkoxy-substituted phenylmethanols. Actual calculated values may vary depending on the specific computational methodology.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a higher level of theory for calculating molecular properties. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide more accurate descriptions of electron correlation, which is important for a precise understanding of molecular energies and structures.

For this compound, ab initio calculations can be used to refine the geometries obtained from DFT and to compute more accurate energies for different conformers. These methods are also valuable for calculating properties such as vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to validate the theoretical model. Furthermore, ab initio calculations are instrumental in studying reaction mechanisms where a high degree of accuracy is required to describe transition states and reaction barriers.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the sec-butoxy and hydroxymethyl groups in this compound gives rise to a complex conformational landscape that can be explored using computational methods.

Potential energy surface (PES) mapping is a computational technique used to explore the different conformations of a molecule and their relative energies. biomedgrid.com For this compound, the PES is primarily defined by the rotation around several key single bonds: the C(phenyl)-O bond, the O-C(sec-butyl) bond, and the C(phenyl)-C(methanol) bond.

A relaxed PES scan, where the energy is calculated at fixed increments of a specific dihedral angle while allowing all other geometric parameters to relax, can identify the most stable conformers (energy minima) and the energy barriers between them (transition states). For the rotation around the C(phenyl)-O bond, the sec-butoxy group can adopt various orientations relative to the phenyl ring, with the lowest energy conformer likely having the bulky alkyl group oriented away from the ring to minimize steric hindrance.

The sec-butoxy group in this compound contains a chiral center, meaning the molecule can exist as two enantiomers: (R)-(4-(sec-Butoxy)phenyl)methanol and (S)-(4-(sec-Butoxy)phenyl)methanol. While the electronic properties of the two enantiomers are identical, their interaction with other chiral molecules can differ significantly.

Computational methods can be used to study the conformational preferences of each enantiomer. The different spatial arrangements of the ethyl and methyl groups of the sec-butoxy substituent relative to the phenyl ring can lead to distinct low-energy conformations for the (R) and (S) isomers. These preferences are governed by a delicate balance of steric and electronic effects.

Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of these conformers in different environments, such as in solution. MD simulations model the movement of atoms over time, taking into account temperature and solvent effects. researchgate.net For this compound, MD simulations can reveal the preferred solvation structures and the timescale of conformational changes, which are important for understanding its behavior in biological systems and chemical reactions.

Prediction of Reactivity and Reaction Pathways

Computational chemistry is a powerful tool for predicting the reactivity of molecules and elucidating the mechanisms of chemical reactions.

For this compound, two primary types of reactivity can be computationally investigated: reactions involving the aromatic ring and reactions involving the benzylic alcohol group. The electron-donating sec-butoxy group activates the phenyl ring towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the ortho position relative to the alkoxy group. nih.gov Computational models can quantify this directing effect by calculating the relative energies of the intermediates formed upon electrophilic attack at the ortho, meta, and para positions.

The benzylic alcohol moiety is susceptible to oxidation to the corresponding aldehyde and carboxylic acid. nih.gov Computational studies can model the reaction pathways for these oxidation processes, for instance, by calculating the transition state structures and activation energies for reactions with various oxidizing agents. asianpubs.org This information is valuable for understanding the reaction mechanism and for designing selective oxidation catalysts.

Table 2: Computationally Predicted Reactivity of this compound

Reaction TypePredicted OutcomeComputational Insight
Electrophilic Aromatic SubstitutionFavored at the ortho position to the sec-butoxy group.Calculation of intermediate stabilities shows lower energy for ortho substitution.
Oxidation of the AlcoholFormation of (4-(sec-Butoxy)phenyl)carbaldehyde and subsequently (4-(sec-Butoxy)benzoic acid.Modeling of reaction pathways reveals the energetic favorability of the oxidation process.

Transition State Characterization

In the realm of computational chemistry, the characterization of transition states is fundamental to understanding reaction mechanisms, kinetics, and the potential energy surfaces of chemical reactions involving this compound. A transition state represents the highest energy point along a reaction coordinate, and its structure provides crucial insights into the bond-breaking and bond-forming processes.

Theoretical investigations would typically employ quantum mechanical methods, such as Density Functional Theory (DFT) or ab initio calculations, to locate and characterize transition state structures. For a reaction involving this compound, such as its oxidation to the corresponding aldehyde or its participation in an etherification reaction, computational chemists would first propose a plausible reaction pathway. Using this pathway, various optimization algorithms can be employed to locate the saddle point on the potential energy surface that corresponds to the transition state.

Once a stationary point is located, a frequency calculation is performed. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that leads from reactants to products. The geometric parameters of the calculated transition state, such as bond lengths and angles, offer a snapshot of the molecular structure at the peak of the energy barrier.

For example, in a hypothetical oxidation reaction, the transition state would likely show an elongated C-H bond at the benzylic position and the incipient formation of a C=O double bond. The energy of this transition state, relative to the reactants, provides the activation energy of the reaction, which is a key determinant of the reaction rate.

Table 1: Illustrative Geometric Parameters of a Hypothetical Transition State for the Oxidation of this compound

ParameterReactant (Å/°)Transition State (Å/°)Product (Å/°)
C-H (benzylic)1.101.55-
C-O (benzylic)1.431.301.21
O-H (alcohol)0.961.20-

Note: The data in this table is illustrative and intended to represent typical changes in geometric parameters during a hypothetical oxidation reaction. It is not based on published experimental or computational data for this compound.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful tool for qualitatively and quantitatively assessing the reactivity of a molecule. taylorandfrancis.com This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comwikipedia.org For this compound, FMO analysis can predict its behavior as an electrophile or a nucleophile and identify the most probable sites for chemical attack.

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). The LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

In this compound, the presence of the electron-donating sec-butoxy group and the hydroxyl group attached to the phenyl ring would be expected to raise the energy of the HOMO, making the molecule a better electron donor compared to unsubstituted toluene (B28343). The distribution of the HOMO and LUMO across the molecule is also critical. Computational software can visualize these orbitals, showing where the electron density is highest (for the HOMO) or where electron density is most likely to be accepted (for the LUMO). This information is invaluable for predicting regioselectivity in reactions such as electrophilic aromatic substitution.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound and Related Compounds

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Benzene (B151609)-9.24-1.148.10
Toluene-8.82-1.157.67
This compound-8.50-1.187.32

Note: The data in this table is hypothetical and for illustrative purposes to show expected trends based on substituent effects. It is not based on published computational data for this compound.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry provides powerful methods for predicting the spectroscopic properties of molecules, which can then be correlated with experimental data to confirm structures and understand electronic properties. For this compound, techniques such as Time-Dependent Density Functional Theory (TD-DFT) are commonly used to predict electronic absorption spectra (UV-Vis), while standard DFT calculations can accurately predict vibrational spectra (infrared and Raman). semanticscholar.orgresearchgate.net

The prediction of a UV-Vis spectrum involves calculating the energies of electronic transitions from the ground state to various excited states. semanticscholar.org The calculated transition energies correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths are related to the intensity of the absorption bands. By comparing the computed spectrum with an experimentally obtained spectrum, one can validate the computational model and gain insights into the nature of the electronic transitions, such as π→π* or n→π* transitions.

Similarly, the calculation of vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra. The computed frequencies correspond to the different vibrational modes of the molecule, such as O-H stretching, C-O stretching, and aromatic C-H bending. The calculated IR intensities and Raman activities can be used to generate a theoretical spectrum that can be directly compared to experimental results. This comparison can help in assigning the observed spectral bands to specific molecular motions.

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for a Phenylmethanol Derivative

Spectroscopic DataPredicted ValueExperimental Value
λmax (UV-Vis)275 nm278 nm
O-H Stretch (IR)3350 cm⁻¹3345 cm⁻¹
C-O Stretch (IR)1050 cm⁻¹1048 cm⁻¹

Note: This table presents illustrative data to demonstrate the typical level of agreement between predicted and experimental spectroscopic data for a molecule structurally similar to this compound. It is not based on published data for the specified compound.

Applications of 4 Sec Butoxy Phenyl Methanol in Synthetic Chemistry and Materials Science

Role as a Key Intermediate in Complex Organic Synthesis

Benzylic alcohols are fundamental building blocks in organic synthesis due to the reactivity of the hydroxyl group, which can be easily converted into other functional groups or used in coupling reactions.

Precursor to Advanced Chemical Scaffolds

Theoretically, (4-(sec-Butoxy)phenyl)methanol could serve as a precursor for various chemical scaffolds. The sec-butoxy group can act as a lipophilic protecting group for the phenolic oxygen, allowing for selective reactions at the benzylic alcohol position. For instance, oxidation of the alcohol to an aldehyde or carboxylic acid would provide intermediates for the synthesis of more complex molecules. The aromatic ring can also undergo electrophilic substitution reactions to introduce further functionality. However, specific examples of advanced scaffolds synthesized from this particular compound are not documented in readily accessible literature.

Building Block for Sophisticated Molecular Architectures

In the construction of complex molecular architectures, the (4-(sec-butoxy)phenyl)methyl moiety could be incorporated to introduce specific steric and electronic properties. The chiral sec-butoxy group could be utilized in diastereoselective reactions to build chiral superstructures. Its role would be analogous to other substituted benzyl (B1604629) alcohols which are used to create larger molecules with tailored properties.

Derivatization for Advanced Materials Science Applications

The functional groups present in this compound make it a potential candidate for derivatization into materials with specific properties.

Monomer in Polymer Chemistry

While there is extensive research on polymers derived from other substituted phenols and benzyl alcohols, there is no specific mention of this compound being used as a monomer. In principle, it could be converted into a polymerizable monomer, for example, by introducing a vinyl or acrylic group. The resulting polymer would possess a pendant sec-butoxy-substituted phenyl group, which could influence the polymer's solubility, thermal properties, and refractive index.

Ligand Design in Catalysis

The design of ligands is crucial for the development of efficient and selective catalysts. The this compound framework could be elaborated into various types of ligands. For example, phosphine (B1218219) groups could be introduced onto the aromatic ring to create chiral phosphine ligands for asymmetric catalysis. The chirality of the sec-butoxy group is a key feature that could be exploited to induce enantioselectivity in metal-catalyzed reactions. Despite this potential, there are no specific reports of ligands synthesized from this compound.

Development of Optically Active Compounds Utilizing this compound Derivatives

The presence of a chiral center in the sec-butoxy group makes this compound an attractive starting material for the synthesis of optically active compounds. The enantiomers of this alcohol could be resolved and used as chiral building blocks. Derivatives of this compound could be employed in applications where chirality is important, such as in the synthesis of chiral liquid crystals or as chiral dopants. However, research specifically detailing the use of this compound derivatives for the development of optically active compounds is not available in the reviewed literature.

Derivatization Strategies and Analogue Development Based on 4 Sec Butoxy Phenyl Methanol

Synthesis of Ether and Ester Derivatives

The primary alcohol functional group in (4-(sec-Butoxy)phenyl)methanol is a prime site for derivatization to form ether and ester analogues. These reactions are generally high-yielding and allow for the introduction of a wide variety of substituents.

Ether Synthesis: The formation of ether derivatives from this compound is commonly achieved via the Williamson ether synthesis. masterorganicchemistry.com This SN2 reaction involves the deprotonation of the benzylic alcohol to form a more nucleophilic alkoxide, which then displaces a leaving group from an alkyl halide. A strong base, such as sodium hydride (NaH), is typically used to generate the alkoxide.

The general scheme is as follows:

Deprotonation: this compound is treated with a strong base like NaH in an aprotic solvent (e.g., THF, DMF) to form the sodium (4-(sec-butoxy)benzyl)oxide intermediate.

Nucleophilic Substitution: The alkoxide is then reacted with a primary alkyl halide (R-X, where X = Cl, Br, I) to yield the desired ether.

This method is highly efficient for producing ethers from primary alkyl halides. masterorganicchemistry.com Secondary and tertiary alkyl halides are less suitable as they tend to favor elimination reactions. masterorganicchemistry.com

Ester Synthesis: Esterification of the benzylic alcohol can be accomplished through several methods, most commonly by reaction with carboxylic acids or their more reactive derivatives, such as acyl chlorides or anhydrides.

Fischer Esterification: This method involves reacting this compound with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄). The reaction is reversible, and conditions are often manipulated (e.g., removal of water) to drive the equilibrium towards the product.

Reaction with Acyl Chlorides/Anhydrides: A more efficient and non-reversible method involves reacting the alcohol with an acyl chloride or anhydride (B1165640). This reaction is often performed in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to neutralize the HCl or carboxylic acid byproduct.

The table below illustrates examples of potential ether and ester derivatives synthesized from this compound.

Starting Material Reagent Reaction Type Product
This compoundSodium Hydride, then Methyl IodideWilliamson Ether Synthesis1-(sec-Butoxy)-4-(methoxymethyl)benzene
This compoundSodium Hydride, then Ethyl BromideWilliamson Ether Synthesis1-(sec-Butoxy)-4-(ethoxymethyl)benzene
This compoundAcetic Anhydride, PyridineAcylation(4-(sec-Butoxy)phenyl)methyl acetate
This compoundBenzoyl Chloride, PyridineAcylation(4-(sec-Butoxy)phenyl)methyl benzoate

Modifications of the Aromatic Ring System

The phenyl group serves as a core scaffold that can be functionalized to introduce new substituents, thereby altering the electronic and steric properties of the molecule.

In electrophilic aromatic substitution (EAS), the existing substituents on the benzene (B151609) ring direct the position of incoming electrophiles. The sec-butoxy group (-O-sec-Bu) is an ortho-, para-directing and activating group due to the lone pairs on the oxygen atom. The hydroxymethyl group (-CH₂OH) is a weakly deactivating, ortho-, para-directing group. Since the para position is occupied by the other substituent, electrophilic attack is directed to the positions ortho to the strongly activating sec-butoxy group (positions 2 and 6).

Common EAS reactions applicable to this scaffold include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like Br₂ with a Lewis acid catalyst (e.g., FeBr₃).

Nitration: Substitution with a nitro group (-NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The resulting nitro group can be further reduced to an amine (-NH₂), providing a handle for further diversification. youtube.com

Friedel-Crafts Acylation: Introduction of an acyl group (R-C=O) using an acyl chloride or anhydride with a Lewis acid catalyst (e.g., AlCl₃).

Reaction Type Reagents Expected Major Product(s)
BrominationBr₂, FeBr₃(2-Bromo-4-(sec-butoxy)phenyl)methanol
NitrationHNO₃, H₂SO₄(4-(sec-Butoxy)-2-nitrophenyl)methanol
AcylationAcetyl Chloride, AlCl₃(4-(sec-Butoxy)-3-(hydroxymethyl)phenyl)(ethan-1-one)

Metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling significant diversification of the aromatic ring. nih.gov This strategy typically requires prior functionalization of the ring, usually via halogenation as described above, to introduce a suitable handle for coupling.

For instance, a bromo-substituted derivative like (2-Bromo-4-(sec-butoxy)phenyl)methanol can serve as a substrate for various palladium-catalyzed reactions: nih.gov

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond, allowing for the introduction of new aryl or vinyl groups.

Heck Coupling: Reaction with an alkene to introduce a substituted vinyl group.

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond, yielding an alkynyl-substituted derivative.

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond, introducing substituted amino groups.

These reactions dramatically expand the chemical space accessible from the this compound scaffold.

Alterations to the sec-Butoxy Moiety

Modifying the alkoxy group allows for a systematic study of how its size, shape, and stereochemistry influence molecular properties.

The synthesis of analogues with different alkoxy groups can be achieved by starting from 4-hydroxybenzaldehyde (B117250) or 4-hydroxybenzyl alcohol and performing an initial Williamson ether synthesis with various alkyl halides before subsequent modification of the aldehyde or alcohol. By varying the alkyl halide (e.g., methyl iodide, ethyl bromide, isopropyl bromide, tert-butyl bromide), a homologous series of (4-alkoxyphenyl)methanol analogues can be generated.

Studies on related classes of compounds, such as liquid crystals, have shown that the length and branching of the alkoxy chain significantly impact mesomorphic properties, thermal stability, and phase behavior. mdpi.comresearchgate.net For example, increasing the chain length often correlates with changes in melting points and the emergence of different liquid crystalline phases. researchgate.net Similar systematic variations in the this compound series would allow for the fine-tuning of properties like solubility, lipophilicity, and crystal packing.

Analogue Alkoxy Group Potential Property Modulation
(4-Methoxyphenyl)methanolMethoxyIncreased polarity, higher melting point
(4-Isopropoxyphenyl)methanolIsopropoxyIncreased steric bulk near the ring
(4-(tert-Butoxy)phenyl)methanoltert-ButoxySignificant steric hindrance, altered crystal packing chemicalbook.com
(4-(Pentyloxy)phenyl)methanolPentyloxyIncreased lipophilicity, potential for mesomorphic behavior researchgate.net

The sec-butoxy group contains a chiral center at the carbon atom bonded to the phenolic oxygen. Consequently, this compound exists as a pair of enantiomers: (R)-(4-(sec-Butoxy)phenyl)methanol and (S)-(4-(sec-Butoxy)phenyl)methanol. When synthesized from racemic 2-butanol, the product is a racemic mixture.

The presence of this chirality is of significant importance. libretexts.org Enantiomers have identical physical properties (e.g., melting point, boiling point, solubility in achiral solvents) but differ in their interaction with plane-polarized light (optical activity) and with other chiral entities. libretexts.org

The stereochemical implications are particularly relevant in biological and materials science contexts:

Biological Activity: In medicinal chemistry, enantiomers of a chiral drug can exhibit different pharmacological activities and metabolic profiles due to stereospecific interactions with chiral biological targets like enzymes and receptors. researchgate.net

Chiral Materials: The pure enantiomers can be used as building blocks for chiral polymers, ligands for asymmetric catalysis, or chiral liquid crystals, where the defined stereochemistry can induce specific supramolecular arrangements.

The separation of these enantiomers (resolution) can be achieved through methods such as chiral chromatography or by derivatization with a chiral auxiliary to form diastereomers, which can then be separated by standard techniques like crystallization or chromatography. libretexts.org Investigating the properties of the individual (R) and (S) enantiomers is a critical step in developing stereochemically pure analogues for advanced applications.

Construction of Higher-Order Structures (e.g., Dimers, Oligomers) Containing the this compound Unit

The development of higher-order structures from monomeric building blocks is a fundamental strategy in medicinal chemistry and materials science for exploring new chemical space and accessing novel properties. The this compound moiety, with its reactive benzylic alcohol functional group, serves as a versatile synthon for the construction of dimers, oligomers, and other more complex molecular architectures. These larger molecules can exhibit altered pharmacokinetic profiles, enhanced binding affinities, or unique material characteristics compared to the parent monomer. The primary strategies for linking these units involve the formation of ether or carbon-carbon bonds.

Dimerization via Ether Linkages

One of the most direct methods for coupling two units of this compound is through the formation of a dibenzyl ether linkage. This can be achieved through several established synthetic protocols.

Acid-Catalyzed Self-Condensation:

The self-condensation of benzyl (B1604629) alcohols under acidic conditions is a common method for synthesizing symmetrical dibenzyl ethers. britannica.comlibretexts.org In this reaction, protonation of the hydroxyl group of this compound leads to the formation of a good leaving group (water) and a stabilized benzylic carbocation. This carbocation is then attacked by the hydroxyl group of a second molecule of the alcohol, and subsequent deprotonation yields the corresponding ether.

This process can be represented by the following generalized reaction:

2 x this compound + H⁺ → Bis(4-(sec-butoxy)benzyl) ether + H₂O

While efficient for symmetrical ethers, this method can be limited by the potential for side reactions, particularly if the aromatic ring is susceptible to electrophilic attack by the carbocation intermediate. libretexts.org

Williamson-Type Ether Synthesis:

A more controlled and versatile approach to forming ether-linked dimers is a modification of the Williamson ether synthesis. wikipedia.org This strategy involves a two-step process:

Activation of one unit: One molecule of this compound is converted into an electrophile, typically a benzylic halide (e.g., (4-(sec-butoxy)phenyl)methyl chloride or bromide) by treatment with an appropriate halogenating agent (e.g., SOCl₂ or PBr₃).

Nucleophilic substitution: A second molecule of this compound is converted to its corresponding alkoxide by treatment with a strong base (e.g., sodium hydride, NaH). This alkoxide then acts as a nucleophile, displacing the halide from the activated unit in an Sₙ2 reaction to form the ether. wikipedia.orgyoutube.com

This method allows for the synthesis of unsymmetrical dimers if a different alcohol is used in the second step, providing greater flexibility in analogue development.

Oligomerization and Polymerization

The same fundamental reactions used for dimerization can be extended to form oligomers and polymers. By controlling the stoichiometry and reaction conditions, it is possible to promote the formation of longer chains linked by ether bonds. For instance, acid-catalyzed polymerization of benzyl alcohol derivatives can lead to poly(benzyl ether)s.

Carbon-Carbon Bond Formation

Beyond ether linkages, higher-order structures can be constructed through the formation of direct carbon-carbon bonds between the aromatic rings, typically via Friedel-Crafts-type reactions.

Acid-Promoted Oligomerization:

In the presence of certain acid catalysts, such as montmorillonite (B579905) clay, substituted benzyl alcohols can undergo oligomerization through a combination of etherification and electrophilic aromatic substitution. nih.gov The benzylic carbocation formed under acidic conditions can attack the electron-rich aromatic ring of another monomer unit. This process can lead to the formation of methylene-bridged oligomers. For example, the oligomerization of 3,5-dimethyl benzyl alcohol has been shown to produce complex anthracene (B1667546) derivatives through a series of cyclization and aromatization steps following the initial C-C bond formations. nih.gov A similar pathway could be envisioned for this compound, leading to a variety of oligomeric structures with different substitution patterns.

The table below summarizes the potential higher-order structures derivable from this compound and the synthetic strategies for their construction.

Structure Type Linkage Type Plausible Synthetic Strategy Resulting Compound Class
DimerEther (-O-)Acid-Catalyzed Self-CondensationSymmetrical Dibenzyl Ether
DimerEther (-O-)Williamson-Type SynthesisSymmetrical or Unsymmetrical Dibenzyl Ether
Oligomer/PolymerEther (-O-)Acid-Catalyzed PolymerizationPoly(benzyl ether)
OligomerMethylene (-CH₂-)Acid-Promoted Friedel-Crafts AlkylationMethylene-Bridged Aromatic Oligomers

These derivatization strategies highlight the potential of this compound as a foundational building block for creating a diverse library of larger, more complex molecules with potential applications in various fields of chemical research.

Sustainable Chemistry and Industrial Perspectives in the Production of 4 Sec Butoxy Phenyl Methanol

Green Chemistry Principles in the Synthesis of Benzylic Alcohols

The ethos of green chemistry is to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of benzylic alcohols, including (4-(sec-Butoxy)phenyl)methanol, can be made more sustainable by adhering to these principles.

Atom Economy and Waste Reduction Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the final product. Traditional methods for producing benzylic alcohols, such as the hydrolysis of benzyl (B1604629) chloride, often have poor atom economy and produce significant inorganic salt waste. nih.govgoogle.com

A more atom-economical route to this compound is the direct hydrogenation of its corresponding aldehyde, 4-(sec-butoxy)benzaldehyde. This reaction, ideally, has a 100% atom economy as it involves the addition of a hydrogen molecule to the aldehyde, with all atoms from the reactants being incorporated into the final product.

Table 1: Comparison of Atom Economy for Benzylic Alcohol Synthesis Methods

ReactionReactantsProductsByproductsAtom Economy (%)
Hydrolysis of Benzyl ChlorideBenzyl chloride, Sodium hydroxideBenzyl alcoholSodium chloride, Water~53%
Hydrogenation of Benzaldehyde (B42025)Benzaldehyde, HydrogenBenzyl alcoholNone100%

Waste reduction strategies focus on minimizing the environmental factor (E-factor), which is the ratio of the mass of waste to the mass of the desired product. mdpi.com By employing catalytic hydrogenation instead of stoichiometric reagents, the E-factor for the synthesis of benzylic alcohols can be significantly reduced. mdpi.com Furthermore, biocatalytic routes, using enzymes or whole cells, can operate under mild conditions and often generate biodegradable waste, further minimizing the environmental impact. nih.govscielo.org.mx

Development of Environmentally Benign Solvents and Reagents

The choice of solvents is a critical aspect of green chemistry, as they often constitute the largest proportion of waste in a chemical process. ijsr.netacs.org Traditional solvents like benzene (B151609), toluene (B28343), and chlorinated hydrocarbons are being replaced by greener alternatives. ijsr.netwhiterose.ac.uk For the synthesis of this compound, several classes of environmentally benign solvents can be considered.

Bio-based Solvents: Ethanol, 2-methyltetrahydrofuran (B130290) (2-MeTHF), and cyclopentyl methyl ether (CPME) are derived from renewable feedstocks and are considered greener alternatives to conventional ether and chlorinated solvents. sigmaaldrich.comsigmaaldrich.com

Water: As a solvent, water is non-toxic, non-flammable, and readily available. While the organic substrates for benzylic alcohol synthesis may have limited solubility, the use of phase-transfer catalysts or biphasic systems can overcome this limitation. researchgate.net

Solvent-free Reactions: Conducting reactions without a solvent, where one of the reactants acts as the solvent, is an ideal green chemistry scenario. mdpi.com This approach minimizes waste and can lead to improved reaction rates.

The use of green reagents is equally important. For the reduction of 4-(sec-butoxy)benzaldehyde, catalytic hydrogenation using molecular hydrogen is a prime example of a green reagent, replacing metal hydrides like sodium borohydride (B1222165) or lithium aluminum hydride which generate significant inorganic waste. Biocatalytic reductions using enzymes from plant wastes are also being explored as a sustainable alternative. scielo.org.mx

Catalytic Technologies for Scalable Synthesis

Catalysis is a cornerstone of green chemistry, enabling reactions with higher efficiency, selectivity, and under milder conditions. The scalable synthesis of this compound can greatly benefit from advancements in catalytic technologies.

Heterogeneous Catalysis Development

Heterogeneous catalysts are in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase reaction. This characteristic allows for easy separation of the catalyst from the reaction mixture, simplifying product purification and enabling catalyst reuse. mdpi.com For the hydrogenation of 4-(sec-butoxy)benzaldehyde, various heterogeneous catalysts can be employed.

Supported metal catalysts, such as palladium, platinum, or ruthenium on supports like alumina, silica, or activated carbon, are commonly used for the hydrogenation of aldehydes to alcohols. mdpi.comuantwerpen.be The choice of support and metal can influence the activity and selectivity of the catalyst. Recent research has focused on developing catalysts with well-defined active sites to improve performance and reduce the loading of precious metals. uantwerpen.be

Table 2: Examples of Heterogeneous Catalysts for Aldehyde Hydrogenation

CatalystSupportReactantProductKey Features
Pd/CActivated CarbonBenzaldehydeBenzyl AlcoholWidely used, high activity
Pt/Al2O3AluminaSubstituted BenzaldehydesSubstituted Benzylic AlcoholsGood stability
Ru/ZrO2ZirconiaBenzaldehydeBenzyl AlcoholHigh selectivity
AuPd@ZSM-5ZeoliteMethaneMethanolMild reaction conditions mdpi.com

Recyclable Catalytic Systems

The ability to recycle catalysts is crucial for the economic and environmental viability of an industrial process. Heterogeneous catalysts are inherently more recyclable than their homogeneous counterparts. Magnetic nanoparticles can also be used as catalyst supports, allowing for simple magnetic separation of the catalyst from the reaction medium. researchgate.net

Furthermore, catalyst deactivation is a key challenge that needs to be addressed. Research into more robust catalysts that can withstand multiple reaction cycles without significant loss of activity is ongoing. For instance, encapsulating metal nanoparticles within a porous support can prevent their aggregation and leaching, thereby enhancing their recyclability.

Process Optimization and Scale-Up Considerations

The transition from a laboratory-scale synthesis to an industrial-scale process requires careful optimization of reaction parameters and consideration of engineering challenges. For the production of this compound, this would involve a multi-faceted approach.

Key parameters that need to be optimized include:

Temperature and Pressure: Finding the optimal balance to achieve a high reaction rate and selectivity while minimizing energy consumption.

Catalyst Loading: Using the minimum amount of catalyst necessary to achieve the desired conversion, which is particularly important when using precious metal catalysts.

Reactant Concentrations: Optimizing the concentrations of 4-(sec-butoxy)benzaldehyde and the hydrogen source.

Mixing and Mass Transfer: Ensuring efficient contact between the reactants and the catalyst, which is especially important in heterogeneous catalytic systems.

For scale-up, the choice of reactor is critical. Continuous flow reactors, such as packed-bed reactors, offer several advantages over batch reactors for industrial production. nih.gov They allow for better control of reaction parameters, improved safety, and higher throughput. The design of the reactor must also facilitate efficient heat transfer, as hydrogenation reactions are typically exothermic.

Future Research Trajectories for 4 Sec Butoxy Phenyl Methanol Studies

Exploration of Novel Reactivity and Uncharted Chemical Transformations

Future investigations into the reactivity of (4-(sec-Butoxy)phenyl)methanol are anticipated to uncover new chemical transformations. The interplay between the hydroxyl and sec-butoxy groups, mediated by the phenyl ring, offers a rich landscape for chemical discovery.

A primary area of interest lies in the catalytic activation of the benzylic C-H and O-H bonds. While the oxidation of benzylic alcohols to aldehydes or carboxylic acids is a well-established transformation, the development of highly selective and sustainable catalytic systems remains a key objective. Future research could focus on employing earth-abundant metal catalysts or even metal-free catalytic systems to achieve these transformations under milder conditions. The sec-butoxy group's steric and electronic influence on the reactivity of the benzylic alcohol moiety presents an intriguing avenue for studying regioselective and stereoselective reactions.

Furthermore, the ether linkage of the sec-butoxy group is ripe for exploration. While generally stable, this group could be targeted for cleavage or rearrangement reactions under specific catalytic conditions. Investigating the selective C-O bond activation of the sec-butoxy group, while preserving the benzylic alcohol, would open up pathways to novel functionalized phenol (B47542) derivatives. Such transformations could be achieved through innovative organometallic catalysis or enzymatic approaches, leading to molecular scaffolds that are currently challenging to access.

Another uncharted area is the derivatization of the aromatic ring. While electrophilic aromatic substitution is a fundamental reaction, the directing effects of the sec-butoxy and hydroxymethyl groups in concert have not been extensively studied. A systematic investigation into the regioselectivity of nitration, halogenation, and Friedel-Crafts reactions on the this compound core could yield a diverse library of polysubstituted aromatic compounds with potential applications in medicinal chemistry and materials science.

Integration with Advanced Synthetic Methodologies (e.g., Flow Chemistry, Photoredox Catalysis)

The integration of this compound into advanced synthetic methodologies promises to enhance reaction efficiency, safety, and scalability, while also enabling novel chemical transformations.

Flow Chemistry: The use of continuous-flow reactors for the synthesis and transformation of this compound could offer significant advantages over traditional batch processing. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivities. For instance, hazardous reactions, such as nitration or certain oxidations, can be performed more safely in a flow setup due to the small reaction volumes and enhanced heat transfer. Future research could focus on developing multi-step flow syntheses that utilize this compound as a key building block, enabling the rapid and automated production of complex molecules.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, allowing for the formation of traditionally difficult bonds under mild conditions. grantome.com The aromatic ring and benzylic alcohol of this compound make it an excellent candidate for photoredox-catalyzed reactions. For example, the benzylic alcohol could be converted into a radical intermediate, which could then participate in C-C or C-heteroatom bond-forming reactions. Future studies could explore the use of photoredox catalysis for the direct C-H functionalization of the aromatic ring or the alkyl chains of the sec-butoxy group, providing access to a wide range of novel derivatives. The development of new photocatalysts that can selectively activate different bonds within the this compound molecule will be a key area of investigation.

Advanced Synthetic MethodologyPotential Advantages for this compound Chemistry
Flow Chemistry Enhanced safety for hazardous reactions, improved control over reaction parameters, potential for automation and scalability.
Photoredox Catalysis Access to novel bond formations under mild conditions, potential for selective C-H functionalization, generation of radical intermediates for unique reactivity.

Potential for New Applications in Niche Chemical Fields (e.g., supramolecular chemistry, advanced materials)

The unique structural features of this compound suggest its potential for application in several niche areas of chemistry, including supramolecular chemistry and the development of advanced materials.

Supramolecular Chemistry: The presence of both a hydrogen-bond donor (the hydroxyl group) and a hydrogen-bond acceptor (the oxygen of the sec-butoxy group), along with an aromatic ring capable of π-π stacking, makes this compound an attractive building block for the construction of supramolecular assemblies. Future research could investigate the self-assembly of this molecule into well-defined structures such as liquid crystals, gels, or crystalline co-crystals. By modifying the structure, for instance, by introducing additional functional groups, it may be possible to create complex host-guest systems or molecular sensors. The study of how the stereochemistry of the sec-butoxy group influences the packing and properties of these supramolecular structures would be a particularly interesting avenue of research.

Advanced Materials: this compound can serve as a monomer or a key precursor for the synthesis of novel polymers and advanced materials. The benzylic alcohol can be readily polymerized or incorporated into polyester (B1180765) or polyurethane backbones. The sec-butoxy group can influence the physical properties of the resulting polymers, such as their solubility, thermal stability, and mechanical properties. Future work could focus on the synthesis of polymers with tailored properties for specific applications, such as biodegradable plastics, high-performance coatings, or materials for optical applications. Furthermore, the aromatic core could be functionalized to introduce conductivity, photoresponsiveness, or other desirable properties, leading to the development of new functional materials.

Niche Chemical FieldPotential Role of this compound
Supramolecular Chemistry Building block for self-assembled structures (liquid crystals, gels), component of host-guest systems, platform for molecular sensors.
Advanced Materials Monomer for novel polymers (polyesters, polyurethanes), precursor for functional materials with tailored optical or electronic properties.

Q & A

What are the key considerations for synthesizing (4-(sec-Butoxy)phenyl)methanol, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or reduction reactions. For example, a brominated precursor like 4-(sec-butoxy)benzyl bromide can undergo hydrolysis using aqueous KOH in a polar aprotic solvent (e.g., DMF) at 60–80°C . Optimization parameters include:

  • Temperature control : Excessive heat may lead to byproducts like ether cleavage.
  • Solvent choice : Polar solvents enhance nucleophilicity, while coordinating solvents stabilize intermediates.
  • Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems .
    Advanced methods may employ biocatalysts (e.g., alcohol dehydrogenases) for enantioselective reduction of ketone precursors under mild conditions .

How does X-ray crystallography elucidate the structural and intermolecular interactions of this compound?

Single-crystal X-ray studies reveal:

  • Planarity : The sec-butoxy group and phenyl ring form a dihedral angle of ~5.5°, influencing conjugation and electronic properties .
  • Hydrogen bonding : The hydroxyl group forms O–H⋯N/O hydrogen bonds (e.g., bond length ~1.85 Å), creating 1D chains or 2D networks that stabilize the crystal lattice .
  • Packing motifs : Parallel alignment of molecules along the c-axis enhances π-π stacking (3.8–4.2 Å interplanar distances), critical for optoelectronic applications .
    Data collection at 173–185 K using MoKα radiation (λ = 0.71073 Å) and refinement with SHELXL97 software yield R factors <0.05, ensuring high precision .

What spectroscopic techniques are most effective for characterizing this compound?

  • NMR :
    • ¹H NMR : Hydroxyl proton appears at δ 4.8–5.2 (broad singlet), while sec-butoxy CH resonates at δ 1.2–1.5 (multiplet) .
    • ¹³C NMR : The benzylic carbon (C-OH) appears at δ 65–70 ppm, and the quaternary aromatic carbons near δ 115–125 ppm .
  • GC-MS : Molecular ion peak ([M]+) at m/z 194.3 with fragmentation patterns (e.g., loss of H2O or sec-butoxy group) confirms purity .
  • FT-IR : Stretching vibrations at 3300–3500 cm⁻¹ (O–H), 1250 cm⁻¹ (C–O–C ether), and 1050 cm⁻¹ (C–OH) .

How does the sec-butoxy substituent influence the compound’s reactivity and biological activity?

  • Electronic effects : The electron-donating sec-butoxy group increases aromatic ring electron density, enhancing nucleophilic substitution at the para position .
  • Steric effects : The branched butoxy chain reduces accessibility to enzymatic active sites, lowering antimicrobial potency compared to linear alkoxy analogs .
  • Biological activity : Preliminary studies on similar 1,3,4-oxadiazole derivatives show moderate antibacterial activity (MIC 32–64 µg/mL against S. aureus), suggesting potential for structure-activity relationship (SAR) studies .

What computational methods are used to predict the environmental impact of this compound?

  • QSAR models : Predict biodegradability (e.g., BIOWIN scores) and ecotoxicity (e.g., LC50 for D. magna) using molecular descriptors like logP (~2.8) and polar surface area (45 Ų) .
  • Molecular dynamics simulations : Assess interactions with soil organic matter (e.g., binding free energies >−25 kcal/mol) to estimate persistence .
  • Degradation pathways : DFT calculations reveal OH radical attack at the methoxy group (activation energy ~15 kcal/mol) as the primary photodegradation route .

What are the challenges in scaling up synthesis for research-grade quantities?

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is effective but time-consuming. Alternative methods like recrystallization from methanol/water mixtures improve yield (70–85%) .
  • Byproduct formation : Overalkylation can occur if stoichiometry is not tightly controlled (e.g., >1.2 eq. alkylating agent). Real-time monitoring via inline IR spectroscopy mitigates this .
  • Safety : The compound’s low flash point (~110°C) requires inert atmospheres during high-temperature reactions .

How can structural modifications enhance this compound’s applicability in material science?

  • Derivatization : Introducing electron-withdrawing groups (e.g., –NO2) at the 3-position increases thermal stability (TGA decomposition >250°C) for OLED applications .
  • Coordination chemistry : The hydroxyl group can chelate metals (e.g., Cu²+), forming complexes with enhanced luminescence quantum yields (Φ = 0.45) .
  • Polymer composites : Grafting onto polystyrene via Friedel-Crafts alkylation improves mechanical strength (Young’s modulus +20%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.